Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
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Overview
Description
Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as octyl ferulate, is an ester derivative of ferulic acid. This compound is characterized by its phenolic structure, which includes a methoxy group and a hydroxy group attached to the aromatic ring. It is commonly used in various applications due to its antioxidant properties and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate typically involves the esterification of ferulic acid with octanol. The reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of biocatalysts, such as lipases, has also been explored to achieve more environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions
Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form saturated esters.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of octyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its role in protecting skin from UV radiation and its potential use in sunscreen formulations.
Mechanism of Action
The mechanism of action of octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate primarily involves its antioxidant activity. The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage. This compound also interacts with various molecular targets, including enzymes involved in inflammatory pathways, which contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Vanillic acid: 4-hydroxy-3-methoxybenzoic acid.
Eugenol: 4-allyl-2-methoxyphenol.
Isoeugenol: 4-propenyl-2-methoxyphenol.
Ferulic acid: 4-hydroxy-3-methoxycinnamic acid .
Uniqueness
Octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is unique due to its ester linkage, which enhances its lipophilicity and makes it more suitable for applications in lipid-based formulations. This property distinguishes it from other similar phenolic compounds, which may not have the same solubility and stability in lipid environments .
Properties
CAS No. |
214779-01-8 |
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Molecular Formula |
C18H26O4 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
octyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H26O4/c1-3-4-5-6-7-8-13-22-18(20)12-10-15-9-11-16(19)17(14-15)21-2/h9-12,14,19H,3-8,13H2,1-2H3 |
InChI Key |
PBTJWDSMUBVOKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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